

An In-depth Technical Guide to the Chemical and Physical Properties of Lasofoxifene

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Compound of Interest

Compound Name: Lasofoxifene hcl

Cat. No.: B15151347

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Abstract

Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant potential in the prevention and treatment of osteoporosis and has been investigated for its role in breast cancer therapy.^{[1][2][3]} Its mechanism of action is characterized by tissue-specific agonist and antagonist effects on estrogen receptors (ER α and ER β), leading to a desirable clinical profile.^{[1][2]} This technical guide provides a comprehensive overview of the chemical and physical properties of Lasofoxifene, its signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound.

Chemical and Physical Properties

While Lasofoxifene has been studied in various salt forms, the most commonly cited in literature is the tartrate salt. Data for the hydrochloride (HCl) salt is limited; therefore, this section primarily details the properties of the Lasofoxifene free base and its tartrate salt.

Identifiers and Nomenclature

Property	Value	Reference
IUPAC Name	(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol	[4]
CAS Number	180916-16-9 (Lasofoxifene)	[4][5][6]
190791-29-8 (Lasofoxifene Tartrate)	[1][7]	
180915-85-9 (Lasofoxifene Hydrochloride)	[2]	
Synonyms	CP-336,156	[1]
SMILES	<chem>C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3--INVALID-LINK--C5=CC=CC=C5</chem>	[1]
InChI	InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1	[4][5]

Physicochemical Properties

Property	Value (Lasofoxifene)	Value (Lasofoxifene Tartrate)	Reference
Molecular Formula	C ₂₈ H ₃₁ NO ₂	C ₃₂ H ₃₇ NO ₈	[4][5][6]
Molecular Weight	413.55 g/mol	563.64 g/mol	[4][6][7]
Melting Point	110-113°C	Not available	[6]
Appearance	Off-white solid	Not available	[6]
Solubility	Soluble in Chloroform. In DMSO: 20 mg/mL. In Ethanol: 1.5 mg/mL. In DMF: 20 mg/mL.	Not available	[5][6]
pKa	9.27 (predicted)	Not available	[3]

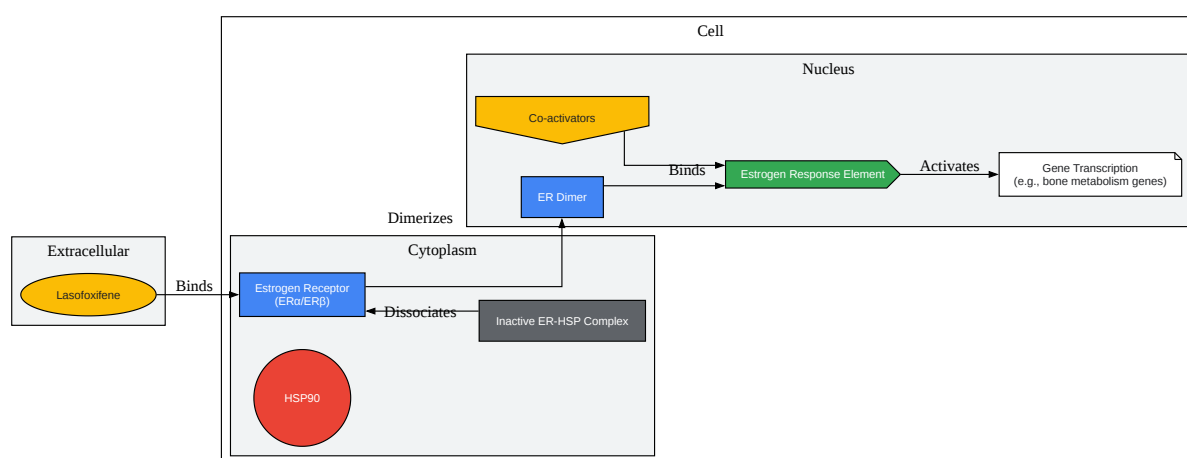
Signaling Pathways

Lasofoxifene's pharmacological effects are primarily mediated through its interaction with estrogen receptors alpha (ER α) and beta (ER β). As a SERM, it exhibits tissue-dependent agonism and antagonism.

In bone tissue, Lasofoxifene acts as an ER agonist. This agonistic activity mimics the effects of estrogen, leading to the maintenance of bone mineral density. The proposed mechanism involves the recruitment of co-activators to the ER, which in turn modulates the expression of genes involved in bone metabolism. Specifically, it is thought to alter the RANKL/RANK/osteoprotegerin system, reducing the formation and activity of osteoclasts.[1]

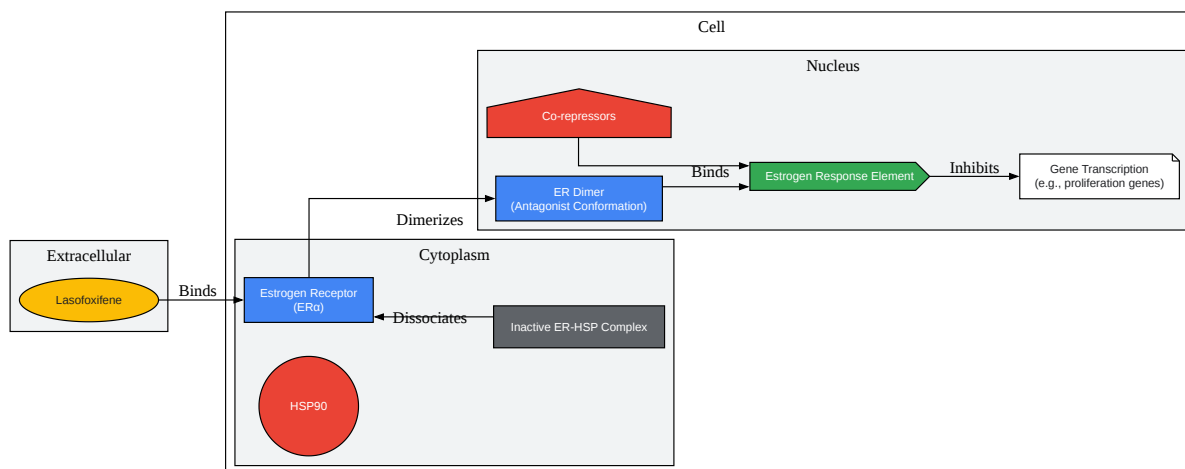
Conversely, in breast and uterine tissues, Lasofoxifene functions as an ER antagonist.[1][2] This antagonistic action is crucial for its potential application in breast cancer therapy. By binding to ER α in breast cancer cells, Lasofoxifene induces a conformational change in the receptor that promotes the recruitment of co-repressors. This complex then inhibits the transcription of estrogen-responsive genes that are critical for tumor growth and proliferation.[3]

Furthermore, some studies suggest that Lasofoxifene may also act as an inverse agonist at the CB2 cannabinoid receptor, which is expressed in bone. This interaction could contribute to its anti-osteoporotic effects by inhibiting osteoclast formation.[5]



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Figure 1: Agonist Signaling Pathway of Lasofoxifene in Bone Tissue.



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Figure 2: Antagonist Signaling Pathway of Lasofoxifene in Breast Tissue.

Experimental Protocols

This section outlines key experimental methodologies for the characterization of **Lasofoxifene HCl**.

Estrogen Receptor Competitive Binding Assay

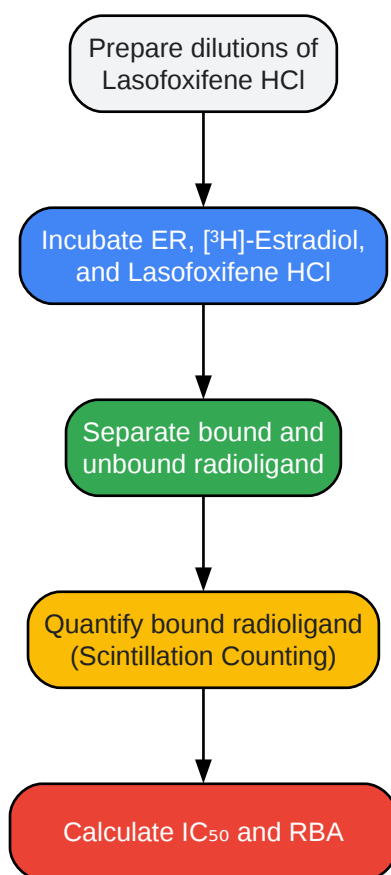
This assay determines the relative binding affinity of **Lasofoxifene HCl** for ERα and ERβ.

Materials:

- Human recombinant ER α and ER β
- [3 H]-Estradiol (radioligand)
- **Lasofloxifene HCl**
- Assay buffer (e.g., Tris-HCl with DTT)
- Scintillation cocktail and counter

Procedure:

- Prepare a series of dilutions of **Lasofloxifene HCl**.
- In a multi-well plate, incubate a fixed concentration of ER α or ER β with a fixed concentration of [3 H]-Estradiol and varying concentrations of **Lasofloxifene HCl**.
- Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
- Incubate the plate to allow the binding to reach equilibrium.
- Separate the bound from unbound radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
- Quantify the amount of bound [3 H]-Estradiol in each well using a scintillation counter.
- Calculate the concentration of **Lasofloxifene HCl** that inhibits 50% of the specific binding of [3 H]-Estradiol (IC₅₀).
- The relative binding affinity (RBA) can be calculated as: (IC₅₀ of Estradiol / IC₅₀ of **Lasofloxifene HCl**) x 100%.^[5]



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Figure 3: Estrogen Receptor Competitive Binding Assay Workflow.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of **Lasofoxifene HCl** on the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).

Materials:

- MCF-7 cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
- Charcoal-stripped FBS (to remove endogenous steroids)
- **Lasofoxifene HCl**

- Estradiol (positive control)
- Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT)

Procedure:

- Culture MCF-7 cells in regular growth medium.
- For the experiment, switch the cells to a medium containing charcoal-stripped FBS for 24-48 hours to induce estrogen deprivation.
- Seed the cells in a 96-well plate.
- Treat the cells with varying concentrations of **Lasofoxifene HCl**, with or without a fixed concentration of estradiol, to assess both agonist and antagonist effects.
- Include appropriate controls: vehicle, estradiol alone, and **Lasofoxifene HCl** alone.
- Incubate the cells for a period of 4-6 days.
- At the end of the incubation period, add the cell proliferation detection reagent and measure the signal according to the manufacturer's instructions (e.g., absorbance or fluorescence).
- Plot the cell proliferation against the concentration of **Lasofoxifene HCl** to determine its effect.^{[8][9]}

Reporter Gene Assay for ER Activity

This assay quantifies the ability of **Lasofoxifene HCl** to activate or inhibit ER-mediated gene transcription.

Materials:

- A suitable host cell line (e.g., HEK293, HeLa)
- Expression vectors for ER α or ER β
- A reporter vector containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase, β -galactosidase)

- A control vector for normalization (e.g., Renilla luciferase)
- Transfection reagent
- **Lasofoxifene HCl**
- Estradiol
- Lysis buffer and reporter gene assay reagents

Procedure:

- Co-transfect the host cells with the ER expression vector, the ERE-reporter vector, and the control vector.
- After transfection, treat the cells with varying concentrations of **Lasofoxifene HCl**, with or without estradiol.
- Incubate the cells for 24-48 hours.
- Lyse the cells and measure the activity of both the experimental and control reporter genes.
- Normalize the experimental reporter gene activity to the control reporter gene activity.
- Plot the normalized reporter activity against the concentration of **Lasofoxifene HCl** to determine its agonistic or antagonistic effects on ER-mediated transcription.

Pharmacokinetics and Metabolism

Lasofoxifene exhibits high oral bioavailability compared to other SERMs.^[1] It is primarily metabolized in the liver through Phase I oxidation by CYP3A4/3A5 and CYP2D6, and Phase II conjugation reactions including glucuronidation and sulfation.^[1] Lasofoxifene is highly bound to plasma proteins (>99%).^[1] The elimination half-life is approximately 6 days.^[1]

Conclusion

Lasofoxifene is a potent, third-generation SERM with a well-defined mechanism of action that confers tissue-specific estrogenic and anti-estrogenic effects. Its chemical and physical

properties, combined with its favorable pharmacokinetic profile, make it a compound of significant interest for the treatment of postmenopausal osteoporosis and potentially for breast cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of **Lasofloxifene HCl** and related compounds. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in other estrogen-related pathologies.

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